1-ethyl-1H-pyrazole-4-carbonitrile
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Description
1-ethyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
The study of the crystal and molecular structure of pyrazole derivatives, including 1-ethyl-1H-pyrazole-4-carbonitrile, has revealed significant intermolecular interactions that stabilize their crystal structures. For example, the crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile shows stabilization through N-H…N and C-H…Cl interactions, forming centrosymmetric dimers. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Fathima et al., 2014).
Mechanistic Insights into Chemical Reactions
Research into the reaction mechanisms involving pyrazole derivatives has provided valuable mechanistic insights. The reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been explored, highlighting the versatility of these compounds in organic synthesis (Liu et al., 2013).
Novel Synthetic Methods
The development of new synthetic methodologies using pyrazole derivatives has been a significant area of research. One notable example is the electrochemically induced one-pot synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives. This method represents an efficient, multicomponent-tandem synthesis approach, highlighting the potential of these compounds in facilitating diverse chemical reactions (Upadhyay et al., 2017).
Applications in Crop Protection
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been explored for applications in crop protection. These compounds exhibit excellent regio-selectivity in their formation, with potential academic and industrial uses, especially in the development of new agrochemicals (Plem et al., 2015).
Properties
IUPAC Name |
1-ethylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVYEGXBMMZIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.